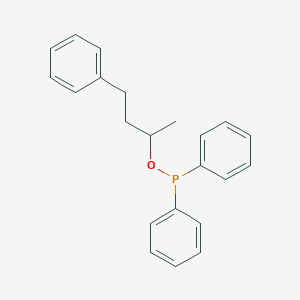

4-Phenylbutan-2-yl diphenylphosphinite

Beschreibung

Eigenschaften

CAS-Nummer |

820961-78-2 |

|---|---|

Molekularformel |

C22H23OP |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

diphenyl(4-phenylbutan-2-yloxy)phosphane |

InChI |

InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)23-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |

InChI-Schlüssel |

PANBMELMYFXOGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Phenylbutan 2 Yl Diphenylphosphinite

Stereocontrolled Synthesis of the 4-Phenylbutan-2-ol Precursor

The critical first step in synthesizing enantiomerically pure 4-phenylbutan-2-yl diphenylphosphinite is the production of optically active 4-phenylbutan-2-ol. The primary and most effective method for achieving this is the asymmetric reduction of the prochiral ketone, 4-phenylbutan-2-one. Biocatalysis has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild reaction conditions.

Various microorganisms and isolated enzymes are capable of reducing 4-phenylbutan-2-one to either the (R)- or (S)-enantiomer of 4-phenylbutan-2-ol with excellent enantiomeric excess (ee). For instance, studies have demonstrated the use of yeast strains, such as Saccharomyces cerevisiae, often in modified culture conditions to achieve high conversion and selectivity. researchgate.net The use of specific enzymes, such as alcohol dehydrogenases (ADHs), allows for even greater control over the stereochemical outcome. By selecting an appropriate (R)- or (S)-selective ADH, either enantiomer of the desired alcohol can be produced.

One biocatalytic approach involves the use of a whole-cell system, such as Lactobacillus paracasei, which has been shown to reduce 4-phenylbutan-2-one to (S)-4-phenylbutan-2-ol with high conversion and enantiomeric excess. researchgate.net Optimization of reaction parameters such as pH, temperature, and substrate concentration is key to maximizing both yield and enantioselectivity.

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|

| Saccharomyces cerevisiae (modified conditions) | (S)-4-phenylbutan-2-ol | >95% | High |

| Lactobacillus paracasei | (S)-4-phenylbutan-2-ol | High | High |

| (R)-selective Alcohol Dehydrogenase | (R)-4-phenylbutan-2-ol | >99% | High |

| (S)-selective Alcohol Dehydrogenase | (S)-4-phenylbutan-2-ol | >99% | High |

Beyond biocatalysis, asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes as catalysts also provides a viable route to enantiomerically enriched 4-phenylbutan-2-ol. These methods typically employ a hydrogen donor, such as isopropanol or formic acid, and a chiral ligand to induce stereoselectivity.

Phosphinylation Reactions for the Formation of this compound

With the enantiomerically pure 4-phenylbutan-2-ol in hand, the next step is the formation of the P-O bond to yield the desired phosphinite ligand. The most common and direct method for this transformation is the reaction of the chiral alcohol with a diphenylphosphinous halide, typically chlorodiphenylphosphine (Ph₂PCl), in the presence of a base.

The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of chlorodiphenylphosphine. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases for this purpose include tertiary amines such as triethylamine (Et₃N) or pyridine. The choice of base can be critical, as it can influence the reaction rate and the suppression of side reactions.

The general reaction is as follows:

C₆H₅CH₂CH₂CH(OH)CH₃ + (C₆H₅)₂PCl + Base → C₆H₅CH₂CH₂CH(OP(C₆H₅)₂)CH₃ + Base·HCl

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether, tetrahydrofuran (THF), or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphinite product and the hydrolysis of the chlorodiphenylphosphine starting material. The reaction temperature is often kept low, typically ranging from 0 °C to room temperature, to control the reaction rate and minimize potential side reactions.

Optimization Strategies for Yield and Stereochemical Purity in Ligand Preparation

Achieving a high yield of this compound while preserving its stereochemical purity requires careful optimization of the reaction conditions.

For the synthesis of the 4-phenylbutan-2-ol precursor:

Biocatalyst Selection: The choice of microorganism or enzyme is paramount for achieving high enantioselectivity. Screening different biocatalysts is often necessary to find the optimal one for producing the desired enantiomer.

Reaction Conditions: Parameters such as pH, temperature, co-solvent, and substrate loading can significantly impact both the conversion and the enantiomeric excess of the bioreduction. For instance, modifying the reaction medium with glycerol has been shown to affect the enantioselectivity of yeast-mediated reductions. researchgate.net

Purification: After the reduction, careful purification of the chiral alcohol is necessary to remove any unreacted ketone and byproducts. Chromatographic techniques are commonly employed for this purpose.

For the phosphinylation reaction:

Purity of Reactants: The use of high-purity 4-phenylbutan-2-ol and chlorodiphenylphosphine is essential to avoid the formation of impurities that can be difficult to separate from the final product.

Base Selection and Stoichiometry: The choice and amount of base are critical. An excess of a strong, non-nucleophilic base is generally preferred to ensure complete neutralization of the generated HCl without competing with the alcohol as a nucleophile.

Reaction Temperature and Time: Maintaining a low temperature during the addition of reagents can help to control the exothermicity of the reaction and prevent side reactions. The reaction time should be monitored to ensure complete conversion without product degradation.

Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent the oxidation of the trivalent phosphorus in the phosphinite product to the corresponding phosphinate.

Purification of the Final Ligand: The final phosphinite ligand is often purified by column chromatography on silica gel that has been deactivated with a base (e.g., triethylamine) to prevent hydrolysis or oxidation of the product on the acidic silica surface. Careful handling and storage under an inert atmosphere are necessary to maintain the purity and integrity of the ligand.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Phenylbutan 2 Yl Diphenylphosphinite

Nuclear Magnetic Resonance Spectroscopic Methodologies for Phosphorus Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphorus-containing ligands like 4-Phenylbutan-2-yl diphenylphosphinite. rsc.orgchegg.com A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the complete assignment of the molecular structure.

³¹P NMR Spectroscopy: The ³¹P nucleus is highly sensitive for NMR detection due to its 100% natural abundance and high gyromagnetic ratio. chegg.com In phosphinites, the ³¹P chemical shift is highly diagnostic of the electronic environment around the phosphorus atom. For this compound, the trivalent phosphorus atom is expected to exhibit a characteristic chemical shift in the downfield region of the ³¹P NMR spectrum, typically in the range of +80 to +120 ppm relative to an 85% H₃PO₄ standard. The precise chemical shift is influenced by the nature of the substituents on the phosphorus and oxygen atoms. The presence of a single, sharp resonance in the proton-decoupled ³¹P{¹H} NMR spectrum is a strong indicator of a pure compound. chegg.com Chiral solvating agents can be used to differentiate enantiomers in a racemic mixture, which would manifest as two distinct signals in the ³¹P NMR spectrum. acs.orgpharm.or.jpijcce.ac.ir

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For the 4-phenylbutan-2-yl moiety, characteristic signals would be observed. For instance, in the precursor alcohol, 4-phenyl-2-butanol, the protons of the methyl group adjacent to the hydroxyl group appear as a doublet, while the methine proton is a sextet. nist.gov Upon formation of the phosphinite, these signals would experience a shift and potentially different splitting patterns due to coupling with the phosphorus nucleus. The aromatic protons of the diphenylphosphino group and the phenyl group of the butyl chain would appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to phosphorus will exhibit coupling (¹J_CP), which is a valuable tool for assignment. Quaternary carbons, such as the ipso-carbons of the phenyl rings attached to phosphorus, often show weaker signals. mdpi.com The chemical shifts of the aliphatic carbons in the 4-phenylbutan-2-yl chain would be consistent with their respective chemical environments.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals by revealing their through-bond connectivities.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ³¹P | +80 to +120 | Electronic environment of the phosphorus atom. |

| ¹H | 0.9-1.5 (CH₃), 1.6-2.8 (CH₂), 3.5-4.5 (CH-O), 7.0-8.0 (Aromatic) | Proton environment and coupling patterns. |

| ¹³C | 15-30 (CH₃), 30-50 (CH₂), 60-80 (CH-O), 120-140 (Aromatic) | Carbon framework and coupling to phosphorus. |

Chiroptical Spectroscopy Approaches for Stereochemical Characterization

Given that this compound possesses a stereogenic center at the C2 position of the butyl chain, and potentially P-chirality if the phosphorus atom is part of a rigid cyclic structure or has three different substituents, chiroptical techniques are crucial for its stereochemical analysis. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, electronic transitions within the aromatic chromophores (phenyl rings) will give rise to characteristic CD signals. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereogenic center(s). Computational modeling can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for the assignment of the absolute configuration. ijcce.ac.ir

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, provides information about the stereochemistry of the molecule. The specific rotation, [α]_D, measured at the sodium D-line (589 nm), is a characteristic physical property of a chiral compound and is used to determine its enantiomeric purity.

The chiroptical properties are highly sensitive to the conformation of the molecule, and these techniques can be used to study conformational changes in solution. nih.gov

Vibrational Spectroscopy Techniques for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. The P-O-C linkage is expected to show strong stretching vibrations in the region of 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the fingerprint region (650-900 cm⁻¹), which can be indicative of the substitution pattern of the phenyl rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The P-Ph (phenyl) symmetric stretching vibration usually gives a strong and characteristic Raman signal. Aromatic ring stretching vibrations also produce prominent bands in the Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. samipubco.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| P-O-C Stretch | 1000 - 1100 | IR (strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR (variable), Raman (strong) |

| P-Ph Stretch | ~1100 | Raman (strong) |

X-ray Crystallographic Methodologies for Solid-State Structure Determination

For chiral compounds, X-ray crystallography can be used to determine the absolute configuration of the stereogenic centers, often by co-crystallization with a chiral auxiliary of known absolute configuration or through the use of anomalous dispersion effects. The solid-state structure reveals intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the crystal packing. The crystal structure of related phosphine (B1218219) ligands has been reported, providing a basis for comparison. rsc.org

Mass Spectrometric Methodologies for Molecular Composition

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula.

Different ionization techniques can be utilized. Electron Ionization (EI) typically leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation. Common fragmentation pathways for phosphinites may involve cleavage of the P-O, O-C, and P-C bonds. The fragmentation pattern of the 4-phenylbutan-2-yl group would likely show a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) due to the stable benzylic cation.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are less energetic and typically produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. ijcce.ac.ir This allows for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on the parent ion to induce fragmentation in a controlled manner, providing further structural information.

Coordination Chemistry of 4 Phenylbutan 2 Yl Diphenylphosphinite with Transition Metals

Ligand Binding Modes and Coordination Geometries in Metal Complexes

4-Phenylbutan-2-yl diphenylphosphinite is a monodentate P-donor ligand. The phosphorus atom possesses a lone pair of electrons that can be donated to a vacant d-orbital of a transition metal, forming a coordinate covalent bond. The primary binding mode is, therefore, expected to be terminal (or η¹) coordination, where the ligand binds to a single metal center through the phosphorus atom.

The coordination geometry of the resulting metal complex will be dictated by several factors, including the electronic configuration and oxidation state of the metal, the coordination number, and the steric and electronic properties of the other ligands in the coordination sphere. For instance, with late transition metals in low oxidation states, such as Pd(0) or Pt(0), which commonly form 14- or 16-electron complexes, coordination of this compound could lead to the formation of tetrahedral or square planar geometries, respectively. In the case of a square planar complex, the bulky nature of the ligand would likely influence the cis-trans isomerism of other ligands.

With earlier transition metals or those in higher oxidation states, higher coordination numbers are more common, potentially leading to trigonal bipyramidal or octahedral geometries. The presence of the chiral center at the 2-position of the butanyl chain introduces the possibility of diastereomeric complexes if the metal center itself is chiral or becomes so upon coordination.

Table 1: Postulated Coordination Geometries of Metal Complexes with this compound

| Metal Center (Example) | Typical Oxidation State | Likely Coordination Number | Postulated Geometry |

| Palladium | 0 | 4 | Tetrahedral |

| Platinum | +2 | 4 | Square Planar |

| Rhodium | +1 | 4 | Square Planar |

| Iridium | +3 | 6 | Octahedral |

| Nickel | +2 | 4 | Tetrahedral or Square Planar |

This table is a theoretical projection based on the known coordination chemistry of similar phosphinite ligands.

Elucidation of Ligand Steric and Electronic Parameters and Their Influence on Metal Complexation

The coordination behavior of phosphine (B1218219) and phosphinite ligands is profoundly influenced by their steric and electronic properties. These parameters can be quantified to predict the stability and reactivity of their metal complexes.

Steric Parameters: The primary measure of a ligand's steric bulk is the Tolman cone angle (θ) . This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms. For this compound, the cone angle would be influenced by the two phenyl groups on the phosphorus and the 4-phenylbutan-2-yl group. While an exact experimental value is not available, it can be estimated to be significant, likely falling in the range of other bulky phosphinite ligands. This steric hindrance would play a crucial role in determining the number of ligands that can coordinate to a metal center and would influence the dissociation rates of the ligand.

Electronic Parameters: The electronic nature of the ligand is described by its Tolman electronic parameter (TEP) , which is typically determined from the C-O stretching frequency in [Ni(CO)₃L] complexes. This parameter reflects the net electron-donating ability of the ligand. The diphenylphosphinite moiety is generally considered to be a good σ-donor and a moderate π-acceptor. The π-acceptor character arises from the overlap of the metal's d-orbitals with the empty σ* orbitals of the P-O and P-C bonds. The 4-phenylbutan-2-yl group, being an alkyl chain with a phenyl substituent, is expected to have a modest electron-donating inductive effect on the phosphorus atom.

Table 2: Estimated Steric and Electronic Parameters for this compound and Related Ligands

| Ligand | Tolman Cone Angle (θ) / ° (estimated) | Tolman Electronic Parameter (νCO) / cm⁻¹ (estimated) |

| This compound | 140 - 160 | 2065 - 2075 |

| Triphenylphosphine (PPh₃) | 145 | 2068.9 |

| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |

| Trimethyl phosphite (B83602) (P(OMe)₃) | 107 | 2076.3 |

The values for this compound are estimations based on the values for structurally analogous ligands.

The interplay of these steric and electronic factors would be critical in determining the stability and reactivity of its metal complexes. For example, a larger cone angle might favor the formation of complexes with lower coordination numbers and could accelerate reductive elimination steps in catalytic cycles. The electronic parameter would influence the strength of the metal-ligand bond and the reactivity of the metal center towards other substrates.

Kinetic and Thermodynamic Studies of Ligand Exchange Dynamics

Ligand exchange reactions are fundamental processes in coordination chemistry and are central to the function of many catalysts. The exchange of this compound with another ligand (or vice versa) would likely proceed through either a dissociative (D), associative (A), or interchange (I) mechanism.

Dissociative Mechanism: This pathway involves the initial dissociation of the phosphinite ligand to generate a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. The rate of this process is primarily dependent on the concentration of the starting complex and is favored by sterically hindered ligands and stable intermediates.

Associative Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the phosphinite ligand then dissociates. The rate is dependent on the concentration of both the starting complex and the incoming ligand. This pathway is more common for square planar and other coordinatively unsaturated complexes.

Interchange Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate.

Given the anticipated steric bulk of this compound, a dissociative or interchange mechanism might be favored in many cases. The thermodynamics of the ligand exchange would be governed by the relative bond strengths of the incoming and outgoing ligands to the metal center, as well as by steric considerations. The formation of a more stable complex would provide the thermodynamic driving force for the reaction.

Table 3: Factors Influencing the Kinetics and Thermodynamics of Ligand Exchange for this compound

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Steric Bulk of Ligand | May favor a dissociative pathway, increasing the rate of dissociation. | Can destabilize crowded complexes, shifting the equilibrium towards less sterically hindered products. |

| Electronic Properties of Ligand | Stronger σ-donation can slow dissociation. π-acidity can influence the stability of intermediates. | Stronger overall bonding to the metal will favor the complex in the equilibrium. |

| Nature of the Metal Center | Electron-rich metals may favor associative pathways. | The preference of the metal for hard or soft donors will dictate the equilibrium position. |

| Incoming Ligand | A strong nucleophile will favor an associative mechanism. | The relative bond strength of the incoming ligand compared to the phosphinite will determine the final equilibrium. |

| Solvent | Coordinating solvents can stabilize intermediates and influence the reaction pathway. | Can affect the solvation energies of reactants and products, shifting the equilibrium. |

Applications of 4 Phenylbutan 2 Yl Diphenylphosphinite in Homogeneous Asymmetric Catalysis

General Mechanistic Principles of Chiral Phosphinite-Enabled Asymmetric Catalysis

The fundamental principle of asymmetric catalysis lies in the ability of a chiral catalyst to create a diastereomeric interaction with a prochiral substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. nih.govnumberanalytics.com In metal-catalyzed reactions, this is achieved by using a chiral ligand that coordinates to the metal center. numberanalytics.comnih.gov

A ligand like 4-phenylbutan-2-yl diphenylphosphinite, when coordinated to a transition metal (e.g., rhodium, iridium, palladium), forms a chiral complex. The chirality of the ligand, originating from the stereocenter in its backbone (the 4-phenylbutan-2-ol moiety), is transferred to the catalytic active site. This creates a well-defined, three-dimensional chiral pocket around the metal.

The mechanism of enantioselection is governed by several factors:

Steric Repulsion: The bulky groups on the chiral ligand (such as the diphenylphosphino group and the phenylbutyl backbone) create steric hindrance that dictates the preferred orientation of the incoming substrate. The substrate will coordinate to the metal in a way that minimizes steric clashes with the ligand framework.

Electronic Effects: The phosphorus atom of the phosphinite ligand is a soft donor that binds strongly to soft transition metals. The electronic properties of the ligand can influence the electron density at the metal center, thereby affecting its reactivity and the stability of the catalytic intermediates.

Ligand Conformation: The flexibility or rigidity of the ligand backbone plays a crucial role. A well-defined and relatively rigid conformation can lead to a more ordered transition state and, consequently, higher enantioselectivity. nih.gov

In a typical catalytic cycle, the prochiral substrate binds to the chiral metal-phosphinite complex, forming two possible diastereomeric intermediates. Due to the chiral environment, these intermediates and the transition states leading to the two product enantiomers are not equal in energy. The reaction proceeds preferentially through the lower-energy pathway, resulting in the formation of one enantiomer in excess. nih.gov

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a premier method for the synthesis of chiral molecules, involving the addition of hydrogen across a double bond (C=O, C=N, or C=C) of a prochiral substrate. nih.gov Chiral phosphinite ligands, in complex with metals like iridium, rhodium, and ruthenium, are effective catalysts for these transformations. tandfonline.comnih.gov

The reduction of prochiral ketones and imines to form chiral alcohols and amines is a fundamentally important transformation. Ruthenium, rhodium, and iridium complexes are commonly employed for these reactions. nih.gov While bidentate phosphines are often used, monodentate ligands and P,N-ligands containing phosphinite moieties have also proven effective.

For instance, ruthenium complexes with chiral phosphinite ligands have been used as catalysts for the asymmetric hydrogenation of ketones like 3-quinuclidinone. researchgate.net Iridium-catalyzed systems are particularly noteworthy for the highly enantioselective hydrogenation of imines. core.ac.ukresearchgate.net Catalysts are often generated in situ from an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), and a chiral ligand. The reaction conditions, including solvent, pressure, and temperature, can have a significant impact on both conversion and enantioselectivity. core.ac.uk For N-aryl imines, high enantioselectivities have been achieved using iridium catalysts bearing monodentate phosphoramidites, a class of ligands closely related to phosphinites. core.ac.uk

Table 1: Representative Examples of Asymmetric Hydrogenation of Ketones and Imines

| Substrate | Catalyst System | Conditions | Conversion/Yield | ee (%) | Ref |

|---|---|---|---|---|---|

| Methyl acetoacetate | Ru-CPF-PILs | 30 bar H₂, 80 °C, 12 h | >99% | 97 | rsc.org |

| N-Phenyl-(1-phenylethylidene)amine | [Ir(COD)₂]BArF / (S)-PipPhos | Toluene, 5 bar H₂, RT, 2 h | >98% | 87 | core.ac.uk |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [Ir(COD)₂]BArF / (S)-PipPhos | Toluene, 50 bar H₂, 60 °C, 19 h | >98% | 62 | core.ac.uk |

Note: The table includes examples with related chiral phosphorus ligands to illustrate the scope of the reaction, as specific data for this compound is limited.

The asymmetric hydrogenation of olefins is a widely used industrial process. Iridium catalysts bearing chiral P,N-ligands (e.g., phosphinooxazolines or PHOX ligands) are particularly effective for the hydrogenation of unfunctionalized or minimally functionalized aryl-substituted olefins. acs.org Catalysts based on rhodium and iridium with thioether-phosphinite ligands have demonstrated high enantioselectivities (up to 96% ee) in the hydrogenation of functionalized olefins like α-acylaminoacrylates. nih.gov

A significant application is the dearomatization of N-heterocycles, which provides direct access to valuable chiral saturated heterocyclic scaffolds. Iridium catalysts modified with chiral diphosphinite ligands, such as those based on a spiroketal (SPIROL) backbone, have been shown to be highly effective in the asymmetric hydrogenation of quinolines, quinoxalines, and benzoxazinones. rsc.org These reactions can achieve excellent yields and high enantioselectivities, providing access to important building blocks and natural products. rsc.org

Table 2: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of Heterocycles with a Chiral Diphosphinite Ligand (SPIRAPO)

| Substrate (Quinoline Derivative) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|

| 2-Methylquinoline | 0.1 | 99 | 94 | rsc.org |

| 2-Ethylquinoline | 0.1 | 99 | 92 | rsc.org |

| 2-Phenylquinoline | 0.1 | 99 | 90 | rsc.org |

| 2-Methyl-6-bromoquinoline | 0.1 | 98 | 94 | rsc.org |

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for constructing C-C bonds, especially for the synthesis of axially chiral biaryl compounds. nih.gov The key to achieving enantioselectivity is the use of a chiral ligand that can control the orientation of the two coupling partners during the reductive elimination step from the palladium center.

Chiral monophosphorus ligands, including P-chiral phosphinites and related structures, have been successfully employed in palladium-catalyzed asymmetric Suzuki-Miyaura couplings. nih.gov These reactions can produce a variety of chiral biaryl products in high yields and with excellent enantioselectivities. nih.govnih.gov The development of novel ligands is often guided by computational studies to understand the non-covalent interactions, such as π-π stacking between the coupling partners, which can enhance enantioselectivity. nih.gov

Table 3: Asymmetric Suzuki-Miyaura Coupling Using Chiral Phosphorus Ligands

| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 1-Iodo-2-methoxynaphthalene | Naphthalene-1-boronic acid | Pd(OAc)₂ / P-chiral ligand | 96 | 96 | nih.gov |

| 1-Bromo-2-(benzyloxy)naphthalene | Naphthalene-1-boronic acid | Pd(OAc)₂ / P-chiral ligand | 95 | 94 | nih.gov |

Note: This table includes examples with various chiral phosphine (B1218219) ligands to represent the general application, as data for the specific phosphinite is scarce.

Other Enantioselective Transformations (e.g., Hydroformylation, Allylic Alkylation)

Beyond hydrogenation and cross-coupling, chiral phosphinite-type ligands are valuable in other important enantioselective reactions.

Asymmetric Hydroformylation (AHF)

AHF involves the addition of a formyl group (CHO) and a hydrogen atom across a C=C bond, creating a chiral aldehyde. The reaction is typically catalyzed by rhodium complexes. rsc.orgias.ac.in The main challenges are controlling both regioselectivity (formation of the branched, chiral aldehyde over the linear, achiral one) and enantioselectivity. Hybrid ligands containing both a phosphine/phosphinite and a phosphite (B83602)/phosphoramidite moiety have been extensively studied. acs.orgacs.orgacs.org The electronic and steric properties of the ligand are tuned to optimize both aspects of selectivity. For example, in the AHF of styrene (B11656) derivatives, good to excellent regioselectivity and moderate to high enantioselectivity have been achieved. acs.orgresearchgate.net

Table 4: Rhodium-Catalyzed Asymmetric Hydroformylation with Chiral Phosphorus Ligands

| Substrate | Ligand Type | Regioselectivity (b:l) | ee (%) | Ref |

|---|---|---|---|---|

| Vinyl acetate (B1210297) | Phosphine-phosphite | >99:1 | 78 | acs.org |

| Styrene | Phosphine-phosphite | 90:10 | 23 | acs.org |

| 4-Chlorostyrene | Phosphine-phosphite | 89:11 | 51 | acs.org |

| Vinyl acetate | Phosphine-phosphorodiamidite | >1000:1 | 97 | acs.org |

Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile method for forming C-C, C-N, and C-O bonds. mdpi.com The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile. A chiral ligand on the palladium catalyst controls the stereochemistry of the newly formed bond. While bidentate ligands are common, monodentate ligands including phosphinites and phosphites have also been explored. nih.govacs.org For the benchmark reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, various chiral phosphine-phosphite ligands have yielded enantioselectivities up to 83%. nih.gov The stereochemical outcome is often dictated by the chiral element of the ligand, which can control the conformation of the palladium-allyl intermediate. nih.gov

Table 5: Palladium-Catalyzed Asymmetric Allylic Alkylation

| Substrate | Nucleophile | Ligand Type | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Phosphine-phosphite | >95 | 83 | nih.gov |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Ferrocenylphosphinoimidazolidine | 99 | 98 | researchgate.net |

Mechanistic and Kinetic Investigations of Chemical Transformations Involving 4 Phenylbutan 2 Yl Diphenylphosphinite Complexes

Elucidation of Catalytic Cycles and Intermediates

The catalytic activity of palladium complexes bearing phosphinite ligands is central to many carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netchemrxiv.org The catalytic cycle for these transformations, when employing a palladium complex with a ligand like 4-phenylbutan-2-yl diphenylphosphinite, generally proceeds through a series of well-defined steps. youtube.comlibretexts.org

The cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. researchgate.netnih.gov This is followed by the oxidative addition of an aryl halide (Ar-X) to the Pd(0) complex, forming a square planar Pd(II) intermediate. youtube.comlibretexts.org In this intermediate, the phosphinite ligand, this compound, coordinates to the palladium center, influencing its reactivity and stability.

The subsequent step is transmetalation, where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. libretexts.orgharvard.edu The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the desired product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle. youtube.com

Throughout the catalytic cycle, various intermediates can be formed, and their stability and reactivity are influenced by the steric and electronic properties of the phosphinite ligand. nih.gov For instance, the bulkiness of the this compound ligand can favor the formation of monoligated palladium species, which are often highly reactive in the oxidative addition step. harvard.edu

Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

| Step | Description | Key Intermediate |

| 1. Catalyst Activation | Reduction of Pd(II) precatalyst to active Pd(0) species. | [Pd(0)Ln] |

| 2. Oxidative Addition | Addition of aryl halide (Ar-X) to the Pd(0) complex. | [Ar-Pd(II)(L)n-X] |

| 3. Transmetalation | Transfer of an organic group from an organometallic reagent. | [Ar-Pd(II)(L)n-R] |

| 4. Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | [Pd(0)Ln] |

L represents the this compound ligand.

Stereochemical Pathways and Stereoinversion Mechanisms

In asymmetric catalysis, the chiral environment created by the ligand around the metal center is paramount for achieving high enantioselectivity. numberanalytics.com The this compound ligand is chiral due to the stereocenter in the butan-2-yl backbone. This chirality is transferred to the catalytic process, influencing the spatial arrangement of the substrates as they coordinate to the palladium center. nih.govpnas.org

The stereochemical outcome of a reaction is often determined during the key bond-forming step, such as the migratory insertion in a Heck reaction or the reductive elimination in a cross-coupling reaction. The chiral ligand can induce facial selectivity, meaning it directs the incoming substrate to one face of the palladium complex over the other.

Stereoinversion mechanisms are also a possibility in certain catalytic systems. While not extensively documented for this specific ligand, dynamic kinetic resolution processes can occur where a racemic starting material is converted into a single enantiomer of the product. This involves a rapid equilibration of the starting material enantiomers and a stereoselective reaction of one of them. The design of the chiral ligand is critical for the efficiency of such processes. nih.gov

Table 2: Hypothetical Enantiomeric Excess (ee) in an Asymmetric Heck Reaction

| Substrate | Product Enantiomeric Excess (%) |

| Styrene (B11656) | 92 |

| 2,3-Dihydrofuran | 88 |

| Cyclohexenyl triflate | 95 |

Data is hypothetical and representative of typical results for chiral phosphinite ligands.

Kinetic Studies of Reaction Rates and Selectivity Determination Factors

Kinetic studies provide valuable insights into the reaction mechanism, helping to identify the rate-determining step and the factors that influence selectivity. acs.org For palladium-catalyzed reactions involving phosphinite ligands, the rate of reaction can be influenced by several factors, including the concentration of the catalyst, substrates, and any additives such as a base. researchgate.net

Kinetic isotope effect (KIE) studies can be employed to probe the mechanism further. For instance, a significant KIE upon deuteration of a C-H bond that is cleaved in the reaction would suggest that this step is involved in the rate-determining part of the catalytic cycle.

Table 3: Hypothetical Rate Data for a Suzuki-Miyaura Coupling Reaction

| Parameter | Value |

| Reaction Order in [Aryl Halide] | 1 |

| Reaction Order in [Organoboron Reagent] | 0 |

| Reaction Order in [Catalyst] | 1 |

| Rate Constant (k) at 80 °C (s-1) | 1.2 x 10-3 |

Data is hypothetical and for illustrative purposes.

Computational and Theoretical Studies on 4 Phenylbutan 2 Yl Diphenylphosphinite and Its Complexes

Quantum Chemical Methodologies for Ligand Conformation and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a ligand like 4-Phenylbutan-2-yl diphenylphosphinite. arxiv.orgyoutube.com These methods, which include both ab initio and semi-empirical approaches, can be used to calculate the molecule's most stable three-dimensional structure (conformation) by identifying the geometry with the lowest energy.

Researchers would typically explore the potential energy surface of the molecule, considering the rotation around single bonds, to find various low-energy conformers. This is particularly important for a flexible molecule like this compound. Understanding the conformational preferences is the first step in comprehending how it will interact with a metal center. researchgate.net

Furthermore, these calculations reveal the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. youtube.com The electronic properties of the phosphorus atom's lone pair are of particular interest as they dictate the ligand's donor strength towards a metal. manchester.ac.uk

Density Functional Theory (DFT) Calculations on Ligand-Metal Interactions and Transition States

Density Functional Theory (DFT) is a widely used computational method in coordination and organometallic chemistry to study the interaction between a ligand and a metal. conicet.gov.arnih.gov For a hypothetical complex of this compound with a transition metal, DFT calculations could provide several key insights.

These calculations can determine the geometry of the resulting metal complex, including bond lengths and angles between the ligand and the metal. conicet.gov.ar They can also quantify the strength of the bond, helping to understand the stability of the complex.

Crucially, in the context of catalysis, DFT is employed to model the entire reaction pathway. This involves locating and calculating the energies of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. nih.gov By comparing the energies of different possible transition states, researchers can predict which reaction pathway is most likely and thus understand the origin of selectivity. researchgate.net

Molecular Modeling of Steric and Electronic Parameters (e.g., Tolman Cone Angle, Percent Buried Volume)

To compare different ligands, chemists use steric and electronic parameters. Molecular modeling is the primary tool for calculating these values. ucla.edu

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand. ucla.edu It is defined as the angle of a cone, with the metal at the apex, that encompasses the van der Waals radii of the ligand's atoms. A larger cone angle indicates a bulkier ligand, which can influence the number of other ligands that can coordinate to the metal and can affect the rate and selectivity of a catalytic reaction. ucla.edu

Percent Buried Volume (%Vbur): This is another important steric parameter that quantifies the percentage of the metal's coordination sphere that is occupied by the ligand. nih.gov It is often considered a more accurate representation of a ligand's steric influence within a complex than the Tolman cone angle. nih.gov

Electronic parameters are typically derived from the calculated vibrational frequencies of a hypothetical metal-carbonyl complex containing the ligand of interest (e.g., [Ni(CO)3(L)]) or from the calculated electrostatic potential at the phosphorus nucleus. manchester.ac.uknih.gov These parameters quantify the electron-donating or -withdrawing nature of the ligand.

Prediction of Enantioselectivity and Mechanistic Hypotheses

For a chiral ligand like this compound, a key application of computational chemistry is the prediction of enantioselectivity in asymmetric catalysis. researchgate.netnih.govtcichemicals.com When a catalyst containing a single enantiomer of a chiral ligand is used, it can favor the formation of one enantiomer of the product over the other.

Computational chemists can build models of the transition states leading to both possible product enantiomers. By calculating the energy difference (ΔΔG‡) between these two diastereomeric transition states, they can predict the enantiomeric excess (ee) of the reaction. researchgate.net

These computational models are also invaluable for developing and testing mechanistic hypotheses. nih.gov By visualizing the calculated transition state structures, researchers can understand the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-π stacking) between the ligand and the substrate that are responsible for the observed enantioselectivity. This understanding is crucial for the rational design of new and improved chiral ligands and catalysts. nih.govtcichemicals.com

Derivatization, Analogues, and Ligand Design Strategies Based on the 4 Phenylbutan 2 Yl Diphenylphosphinite Scaffold

Rational Design and Synthesis of Modified 4-Phenylbutan-2-yl Diphenylphosphinite Analogues

The design of analogues of this compound is predicated on the modular nature of its synthesis. The parent compound is conceptually derived from two key fragments: the chiral alcohol, (rac)-4-phenylbutan-2-ol, and a diphenylphosphinous halide. The synthesis of enantiopure (R)- or (S)-4-phenylbutan-2-ol can be achieved through various established methods, including the asymmetric reduction of 4-phenyl-2-butanone or the kinetic resolution of the racemic alcohol. nih.gov This provides a straightforward entry point for introducing chirality into the ligand backbone.

The synthesis of the phosphinite itself typically proceeds via the reaction of the chiral alcohol with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to quench the HCl byproduct. academie-sciences.fr This reaction is generally high-yielding and allows for the retention of the stereochemistry at the alcohol's chiral center.

The rational design of analogues can be approached by systematically modifying either the alcohol or the phosphorus-bound substituents. For instance, variations in the alcohol backbone can be introduced to alter the steric environment around the metal center. The synthesis of these modified alcohols can be accomplished through standard organic transformations, providing access to a library of precursors for phosphinite synthesis.

Systematic Variation of the Alkyl and Aryl Substituents

The electronic and steric properties of phosphinite ligands are highly tunable through the variation of the substituents on the phosphorus atom. mdpi.comresearchgate.net In the case of this compound, this involves replacing the phenyl groups with other aryl or alkyl moieties.

The synthesis of the required dichlorophosphines or chlorodiaryl/dialkylphosphines is a well-established field. These precursors can be reacted with the parent or modified chiral alcohols to generate a diverse library of phosphinite ligands. The electronic nature of the ligand is influenced by the inductive and mesomeric effects of the substituents on the phosphorus atom. Electron-donating groups on the aryl rings will increase the electron density on the phosphorus, enhancing its σ-donating ability. Conversely, electron-withdrawing groups will decrease the electron density, making the ligand a better π-acceptor.

The steric bulk of the ligand can be adjusted by introducing sterically demanding groups on the phosphorus atom or on the chiral backbone. utoronto.caus-csic.es The use of bulky substituents can create a more defined chiral pocket around the metal center, which can lead to higher enantioselectivities in asymmetric catalysis.

A representative, though hypothetical, set of analogues that could be synthesized to probe these effects is presented in the table below.

| Analogue Name | Chiral Alcohol Moiety | Phosphorus Substituents | Key Design Feature |

| 4-Phenylbutan-2-yl bis(4-methoxyphenyl)phosphinite | 4-Phenylbutan-2-ol | 4-Methoxyphenyl | Increased electron-donating ability |

| 4-Phenylbutan-2-yl bis(3,5-bis(trifluoromethyl)phenyl)phosphinite | 4-Phenylbutan-2-ol | 3,5-Bis(trifluoromethyl)phenyl | Increased electron-withdrawing ability |

| 4-Phenylbutan-2-yl di-tert-butylphosphinite | 4-Phenylbutan-2-ol | tert-Butyl | Increased steric bulk on phosphorus |

| 4-(Naphthalen-2-yl)butan-2-yl diphenylphosphinite | 4-(Naphthalen-2-yl)butan-2-ol | Phenyl | Increased steric bulk on backbone |

| 3,3-Dimethyl-4-phenylbutan-2-yl diphenylphosphinite | 3,3-Dimethyl-4-phenylbutan-2-ol | Phenyl | Altered steric profile on backbone |

Structure-Activity Relationship Studies in Catalytic Performance

The catalytic performance of transition metal complexes bearing phosphinite ligands is intimately linked to the steric and electronic properties of the ligand. nih.govresearchgate.net Structure-activity relationship (SAR) studies aim to correlate these properties with catalytic outcomes such as activity, selectivity, and enantioselectivity. acs.org

In the context of asymmetric hydrogenation, a common application for chiral phosphine-type ligands, the electronic properties of the phosphinite can influence the rate of key catalytic steps. For example, more electron-withdrawing phosphinites can enhance the rate of reductive elimination in certain catalytic cycles. ugr.es

The steric profile of the ligand, dictated by the substituents on both the phosphorus atom and the chiral backbone, plays a crucial role in creating a chiral environment that can effectively discriminate between the two prochiral faces of a substrate. nih.gov By systematically varying the substituents and evaluating the catalytic performance of the resulting metal complexes, a detailed understanding of the factors governing enantioselection can be developed.

A hypothetical SAR study for the asymmetric hydrogenation of a prochiral olefin using a rhodium complex of various this compound analogues is presented below. The data is illustrative and intended to demonstrate the type of information that would be sought in such a study.

| Ligand Analogue | Aryl Substituent on P | Enantiomeric Excess (ee, %) | Conversion (%) |

| 1 | Phenyl | 85 | 98 |

| 2 | 4-Tolyl | 88 | 99 |

| 3 | 3,5-Dimethylphenyl | 92 | 97 |

| 4 | 4-Methoxyphenyl | 82 | 99 |

| 5 | 3,5-Bis(trifluoromethyl)phenyl | 75 | 95 |

This hypothetical data suggests that increasing the electron-donating character of the aryl substituents (from trifluoromethylphenyl to tolyl) may lead to higher enantioselectivity, while very strong electron-donating groups (methoxyphenyl) could be detrimental. The increased steric bulk of the 3,5-dimethylphenyl groups appears to be beneficial for enantioselectivity in this hypothetical case.

No Direct Research Found for "this compound" in Advanced Catalyst Development

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research detailing the use of the chemical compound "this compound" in the advanced methodologies of catalyst development and optimization. Consequently, providing a detailed article on its application in high-throughput screening, in-situ spectroscopic monitoring, and catalyst immobilization, as requested, is not possible based on currently available information.

The search for this specific phosphinite ligand did not yield any dedicated studies outlining its synthesis, characterization, or application in catalytic processes. General information on phosphinite ligands as a class is available, highlighting their utility in catalysis due to the tunability of their electronic and steric properties. Similarly, extensive research exists on the methodologies of high-throughput screening, in-situ spectroscopy, and catalyst immobilization as powerful tools for advancing catalyst design and understanding reaction mechanisms. However, the specific intersection of these fields with "this compound" is not documented in the accessible scientific literature.

This lack of specific data prevents the creation of the requested detailed research findings and data tables concerning this particular compound. Any attempt to generate such an article would be speculative and would not meet the required standards of scientific accuracy.

It is possible that "this compound" is a novel compound with research yet to be published, is known by a different chemical name, or is used in proprietary industrial processes not disclosed in public-facing literature. Without any foundational research on this specific molecule, a scientifically rigorous article on its role in advanced catalyst development cannot be constructed.

Future Research Directions and Perspectives for 4 Phenylbutan 2 Yl Diphenylphosphinite in Chemical Synthesis

Exploration in Novel Catalytic Systems and Reaction Classes.

Future research could initiate with the fundamental synthesis and characterization of 4-Phenylbutan-2-yl diphenylphosphinite. Once its properties are established, its potential as a ligand in novel catalytic systems could be explored. Phosphinite ligands are known to be effective in a variety of transition-metal-catalyzed reactions due to their unique electronic and steric properties.

A primary area of investigation would be its application in asymmetric catalysis, given the chiral center at the 2-position of the butanyl chain. The stereochemistry of this ligand could be pivotal in inducing enantioselectivity in reactions such as asymmetric hydrogenation, hydroformylation, or allylic alkylation. Research would need to focus on the synthesis of both enantiopure forms of the ligand to understand and control the stereochemical outcome of catalytic transformations.

Further exploration could involve its use in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The performance of a catalyst is highly dependent on the ligand's ability to facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The specific steric and electronic environment provided by this compound would need to be systematically evaluated in these contexts.

Integration into Multicomponent and Cascade Reactions.

Multicomponent and cascade reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single operation. The development of catalysts that can orchestrate these intricate transformations is a significant research goal.

Future studies could investigate the utility of metal complexes bearing this compound as a ligand in promoting novel multicomponent reactions. The ligand's structure could influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the efficient synthesis of valuable scaffolds.

Similarly, its application in cascade reactions, where a single catalyst promotes a sequence of intramolecular or intermolecular transformations, would be a fertile area for research. The stability and reactivity of the catalytic species derived from this ligand under various reaction conditions would be a key determinant of its success in this domain.

Contribution to Sustainable Chemical Synthesis Methodologies.

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Catalysis plays a central role in this endeavor by enabling reactions to proceed with higher atom economy, lower energy consumption, and reduced waste generation.

Prospective research on this compound could focus on its potential contributions to sustainable synthesis. This would involve evaluating the efficiency of catalysts derived from this ligand in terms of turnover number (TON) and turnover frequency (TOF). High catalytic activity would allow for lower catalyst loadings, thereby reducing costs and minimizing metal contamination in the final products.

Another aspect of sustainable chemistry is the use of environmentally benign solvents and reaction conditions. Research could explore the performance of catalytic systems based on this ligand in greener solvents, such as water, ionic liquids, or supercritical fluids. Furthermore, the development of methodologies that operate at lower temperatures and pressures would enhance the sustainability profile of any catalytic process employing this ligand. The potential for catalyst recycling, a cornerstone of sustainable catalysis, would also be a critical area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.